tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O2 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyrimidine compounds. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific receptors or enzymes in the body.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural properties make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the synthesis of compounds that require precise interaction with biological targets. The pyrimidine ring also enhances the compound’s stability and reactivity compared to other similar piperazine derivatives .
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDGVJCIWVOYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594146 |
Source
|
Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-89-1 |
Source
|
Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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